

A Technical Guide to the Solubility of 6-Chloroisoquinolin-1(2H)-one

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Compound of Interest

Compound Name: 6-chloroisoquinolin-1(2H)-one

Cat. No.: B169989

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for **6-chloroisoquinolin-1(2H)-one** in various solvents is not readily available in the public domain. This guide provides a framework for determining the solubility of this compound through established experimental protocols and offers a template for data presentation.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.^{[1][2][3]} **6-Chloroisoquinolin-1(2H)-one**, a heterocyclic compound, is of interest in medicinal chemistry. Understanding its solubility in different solvent systems is fundamental for formulation development, preclinical studies, and ensuring consistent biological performance. This technical guide outlines the methodologies for determining the solubility of **6-chloroisoquinolin-1(2H)-one** and provides a structured approach to data collection and representation.

Data Presentation

While specific experimental values for **6-chloroisoquinolin-1(2H)-one** are not currently published, it is crucial to record solubility data in a structured and comparable manner. The following table provides a template for researchers to document their findings. It is

recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[4]

Table 1: Solubility of **6-Chloroisoquinolin-1(2H)-one** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)	Method Used
e.g., Water	25	Shake-Flask			
e.g., Phosphate- Buffered Saline (PBS, pH 7.4)	37	Shake-Flask			
e.g., Ethanol	25	Shake-Flask			
e.g., Dimethyl Sulfoxide (DMSO)	25	Shake-Flask			
e.g., 0.1N HCl	37	Shake-Flask			

Experimental Protocols

The determination of solubility can be approached through two primary methods: thermodynamic solubility and kinetic solubility.[4][5] The choice of method often depends on the stage of drug development.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus and Reagents:

- **6-Chloroisoquinolin-1(2H)-one** (solid)
- Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
- Shaker or agitator (e.g., orbital shaker, magnetic stirrer)
- Constant temperature bath or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Add an excess amount of **6-chloroisoquinolin-1(2H)-one** to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
- Place the container in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally.^[6]
- After the incubation period, allow the suspension to settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **6-chloroisoquinolin-1(2H)-one** in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][3]
- Prepare a calibration curve using standard solutions of known concentrations of **6-chloroisoquinolin-1(2H)-one** to determine the concentration of the unknown sample.
- Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[3][5] This high-throughput method is often used in early drug discovery for rapid screening of compounds.[5]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is determined, often by nephelometry or UV absorption.[3]

Apparatus and Reagents:

- **6-Chloroisoquinolin-1(2H)-one** (solid)
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)
- Multi-well plates (e.g., 96-well plates)
- Automated liquid handling system (optional)
- Plate reader with nephelometry or UV-Vis capabilities

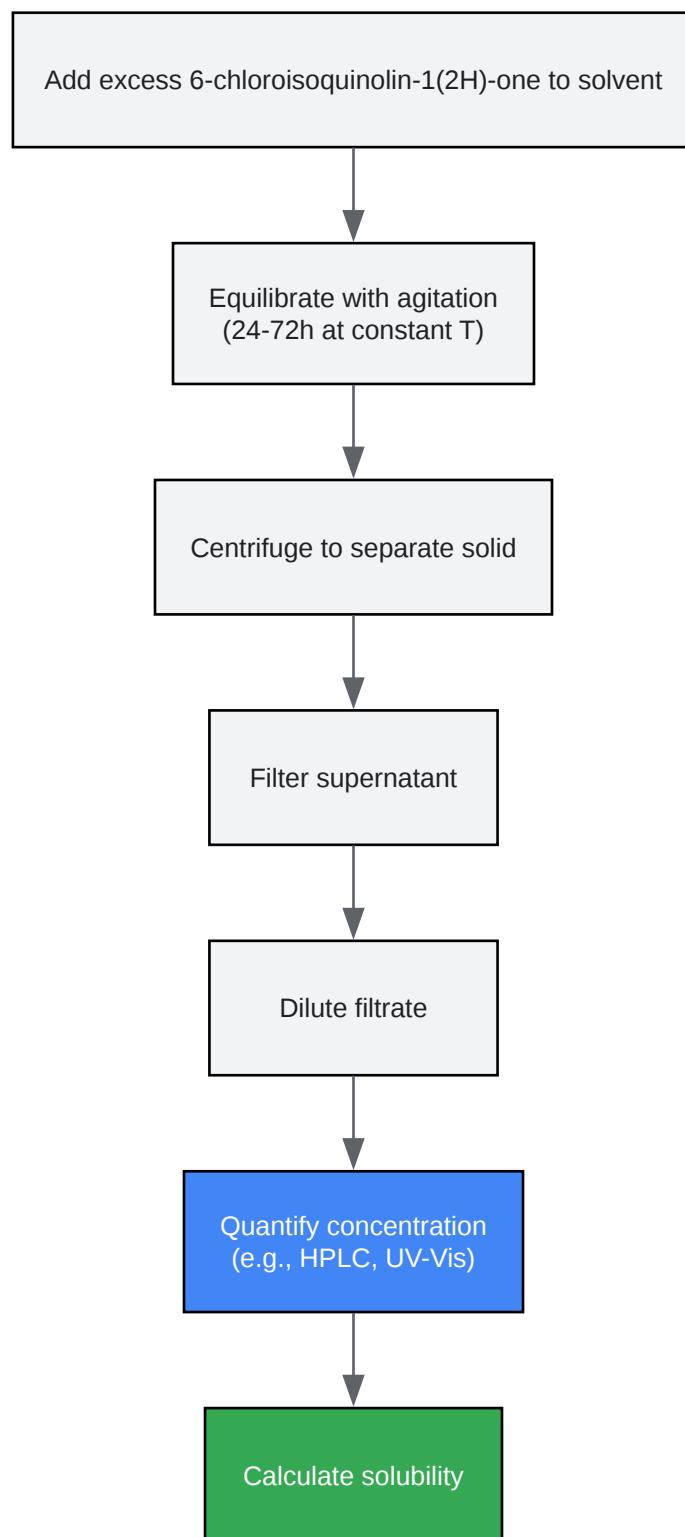
Procedure:

- Prepare a high-concentration stock solution of **6-chloroisoquinolin-1(2H)-one** in DMSO (e.g., 10 mM).
- In a multi-well plate, serially dilute the stock solution with the aqueous buffer to create a range of concentrations.
- Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity (nephelometry) or the absorbance at a specific wavelength for each well.
- The kinetic solubility is defined as the concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed, indicating precipitation.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of **6-chloroisoquinolin-1(2H)-one**.

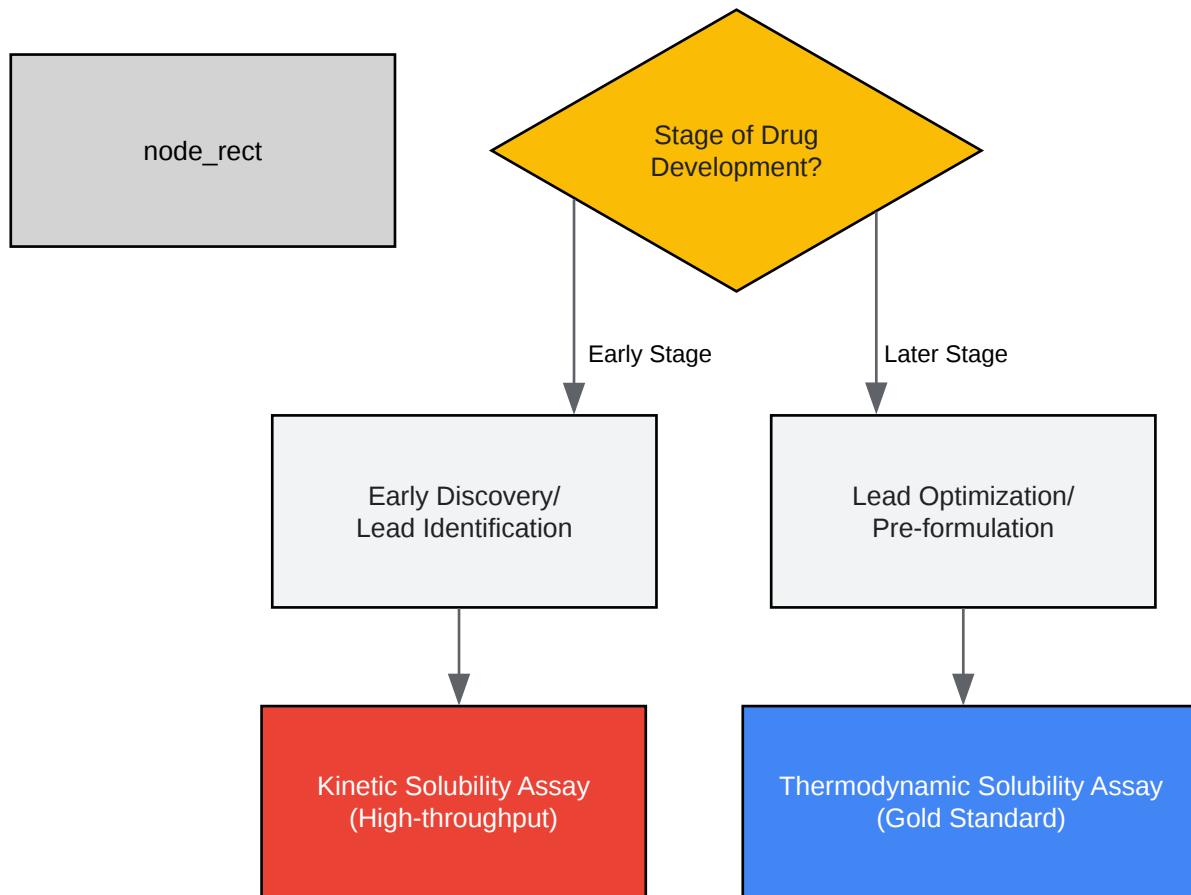


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Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship for Solubility Assay Selection

The choice between kinetic and thermodynamic solubility assays is often dictated by the stage of the drug development process. This diagram outlines the logical considerations for selecting the appropriate assay.



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Caption: Decision Tree for Solubility Assay Selection.

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